8-Hydroxyefavirenz
Overview
Description
8-Hydroxyefavirenz is a major oxidative metabolite of the non-nucleoside reverse transcriptase inhibitor efavirenz . It is formed when efavirenz is metabolized by the cytochrome P450 (CYP) isoform CYP2B6 .
Synthesis Analysis
8-Hydroxyefavirenz is formed when efavirenz is metabolized by the cytochrome P450 (CYP) isoform CYP2B6 . The metabolism of efavirenz by P450 2B6 and the naturally occurring P450 2B6.4 mutant leads to the formation of 8-hydroxyefavirenz .
Molecular Structure Analysis
The molecular formula of 8-Hydroxyefavirenz is C14H9ClF3NO3 . Its average mass is 331.674 Da and its monoisotopic mass is 331.022308 Da .
Chemical Reactions Analysis
8-Hydroxyefavirenz is formed when efavirenz is metabolized by the cytochrome P450 (CYP) isoform CYP2B6 . The metabolism of efavirenz by P450 2B6 and the naturally occurring P450 2B6.4 mutant leads to the formation of 8-hydroxyefavirenz .
Physical And Chemical Properties Analysis
8-Hydroxyefavirenz has a density of 1.6±0.1 g/cm3, a boiling point of 373.6±42.0 °C at 760 mmHg, and a flash point of 179.7±27.9 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .
Scientific Research Applications
Metabolism and Enzymatic Activity
- Cytochrome P450 2B6 (CYP2B6) Role : 8-Hydroxyefavirenz is primarily metabolized by CYP2B6, an enzyme playing a significant role in the metabolism of efavirenz, a drug used in HIV/AIDS therapy (Ward et al., 2003).
- In Vitro and In Vivo Metabolism Studies : Efavirenz undergoes metabolic processes resulting in 7- and 8-hydroxyefavirenz, with CYP2B6 being the main catalyst for efavirenz 8-hydroxylation (Ogburn et al., 2010).
- Enzymatic Inactivation Mechanisms : Metabolism of efavirenz by P450 2B6 leads to the formation of 8-hydroxyefavirenz, which can inactivate P450 2B6 enzymes through different mechanisms (Bumpus et al., 2006).
Pharmacogenetics and Autoinduction
- Genetic Influence on Metabolism : The CYP2B6 genotype impacts the metabolism of efavirenz and 8-hydroxyefavirenz, affecting drug exposure and therapeutic outcomes in HIV patients (Ngaimisi et al., 2011).
- Effect of Autoinduction : Long-term efavirenz autoinduction influences plasma exposure of the drug and its metabolites, including 8-hydroxyefavirenz, especially in patients with specific CYP2B6 genotypes (Habtewold et al., 2011).
Analytical Methodology
- Method Development for Metabolite Analysis : A study focused on developing a method for quantifying efavirenz metabolites, including 8-hydroxyefavirenz, noting the instability of certain metabolites under common sample conditions (Andriguetti et al., 2021).
Structural and Functional Studies
- Mutation Analysis for Metabolite Formation : Research on CYP2B6 mutations and their effects on the formation of 8-hydroxyefavirenz provides insights into enzyme structural characteristics influencing metabolite formation (Prewett et al., 2020).
- Metabolite Impact on Cholesterol Hydroxylating Enzymes : A study demonstrated that efavirenz metabolites, including 8-hydroxyefavirenz, allosterically activate CYP46A1, an enzyme involved in cholesterol hydroxylation in the brain (Mast et al., 2022).
Broader Applications and Related Compounds
- Applications of 8-Hydroxyquinolines in Chemistry : The use of 8-hydroxyquinolines, a related chemical group, has been explored in medicinal chemistry for its diverse biological activities, including antiviral properties, relevant to the study of 8-hydroxyefavirenz (Gupta et al., 2021).
Neurotoxicity and Pharmacokinetics
- Neurotoxicity of Efavirenz Metabolites : Research indicates that 8-hydroxyefavirenz, a metabolite of efavirenz, can induce neurotoxicity, contributing to HIV-associated neurocognitive disorders (Tovar-y-Romo et al., 2012).
Safety And Hazards
properties
IUPAC Name |
(4S)-6-chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c15-8-5-9-11(10(20)6-8)19-12(21)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVOMPCQLMFEDT-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C#C[C@]2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50942769 | |
Record name | 6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-4H-3,1-benzoxazine-2,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50942769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxyefavirenz | |
CAS RN |
205754-33-2 | |
Record name | 8-Hydroxyefavirenz | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205754-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxyefavirenz | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205754332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-4H-3,1-benzoxazine-2,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50942769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-HYDROXYEFAVIRENZ | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8S49CKH6L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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